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Compound of Interest

Compound Name: Fast Yellow AB

Cat. No.: B1208955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Yellow 9, a monoazo dye also known as C.I. 13015, has been utilized in various industrial

applications, including textile dyeing and paper coloring.[1] Its chemical structure, characterized

by an azo bridge connecting two substituted benzene rings, gives rise to its distinct

chromophoric properties. Understanding the spectroscopic signature of Acid Yellow 9 is crucial

for its identification, characterization, and for studying its interactions in various chemical and

biological systems. This technical guide provides a comprehensive overview of the available

spectroscopic data for Acid Yellow 9, details of the experimental protocols for its analysis, and a

visualization of its biodegradation pathway.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Acid Yellow 9 is presented in the

table below.
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Property Value Reference

Chemical Formula C₁₂H₉N₃Na₂O₆S₂ [1][2]

Molecular Weight 401.32 g/mol [2]

CAS Number 2706-28-7 [1]

Appearance Red-light yellow solid [1]

Solubility
Insoluble in water, soluble in

ethanol
[1]

Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of Acid Yellow 9 is sensitive to the pH of the solution. In

aqueous solutions, it exhibits characteristic absorption bands in both the UV and visible

regions. These bands are attributed to n-π* and π-π* electronic transitions within the azo group

and the aromatic rings.[3]

Table 1: UV-Vis Absorption Maxima of Acid Yellow 9 in Aqueous Solution at Different pH Values

pH
λmax (nm) - UV
Region

λmax (nm) - Visible
Region

Observations

Basic 263 390 Yellow solution

Acidic (pH 1.40 - 0.44) 307 500
Transition from orange

to red

Data sourced from MDPI[3]

The color of Acid Yellow 9 in an aqueous solution changes from yellow to orange and then to

red as the pH decreases.[3] This is due to the protonation of the azo group, which alters the

electronic structure of the molecule and, consequently, its absorption spectrum.[3]

Raman Spectroscopy
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Raman spectroscopy provides information about the vibrational modes of a molecule and is a

valuable tool for studying the structural changes of Acid Yellow 9 upon protonation.

Table 2: Key Raman Bands of Acid Yellow 9 in a Multilayer Film at Different pH Values

Wavenumber (cm⁻¹) Assignment
Observation with
Decreasing pH

1563 C=N stretching Intensity increases

1420 Protonated N=N stretching Intensity increases

1176 Protonated N=N stretching Intensity increases

1153 C-N stretching Intensity decreases

Data sourced from MDPI[3].

The changes observed in the Raman spectrum with decreasing pH are indicative of the

protonation of the azo bond.[3]

Fluorescence, FT-IR, and NMR Spectroscopy
Detailed quantitative data for the fluorescence emission, a complete Fourier-Transform Infrared

(FT-IR) spectrum, and comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra

for Acid Yellow 9 are not readily available in the public domain. While some commercial

suppliers may possess this data, it is not broadly published. Azo dyes, in general, are known to

have very low to negligible fluorescence quantum yields due to efficient non-radiative decay

pathways.

Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of Acid Yellow 9 and study the effect of pH.

Materials:

Acid Yellow 9
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Deionized water

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

UV-Vis spectrophotometer

Quartz cuvettes

pH meter

Procedure:

Prepare a stock solution of Acid Yellow 9 of known concentration in deionized water.

Prepare a series of solutions with different pH values by adding appropriate amounts of HCl

or NaOH to aliquots of the stock solution.

Measure the pH of each solution using a calibrated pH meter.

Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm using the

spectrophotometer, with deionized water as the blank.

Identify the wavelength of maximum absorbance (λmax) for each pH value.

Raman Spectroscopy
Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe changes with pH.

Materials:

Acid Yellow 9 sample (solid or in solution)

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)

Microscope slide or appropriate sample holder

Procedure:
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Place a small amount of the solid Acid Yellow 9 sample on a microscope slide or place the

solution in a suitable container.

Focus the laser beam onto the sample.

Acquire the Raman spectrum over a desired spectral range (e.g., 200-2000 cm⁻¹).

For pH-dependent studies, the sample can be equilibrated with solutions of different pH prior

to measurement.[3]

FT-IR Spectroscopy (General Protocol)
Objective: To obtain the infrared spectrum of Acid Yellow 9 to identify its functional groups.

Materials:

Acid Yellow 9 (solid)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Hydraulic press for pellet making

FT-IR spectrometer

Procedure:

Thoroughly mix a small amount of dry Acid Yellow 9 with dry KBr in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.
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NMR Spectroscopy (General Protocol)
Objective: To obtain ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural elucidation.

Materials:

Acid Yellow 9

Deuterated solvent (e.g., DMSO-d₆, as Acid Yellow 9 is soluble in ethanol, a deuterated

alcohol might be suitable, but its solubility in common deuterated solvents needs to be

tested)

NMR tube

NMR spectrometer

Procedure:

Dissolve an appropriate amount of Acid Yellow 9 in the chosen deuterated solvent in a clean,

dry NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures.

Process and analyze the spectra to assign chemical shifts and coupling constants to the

different nuclei in the molecule.

Biodegradation Pathway of Acid Yellow 9
Acid Yellow 9 can be degraded by certain microorganisms, such as Pseudomonas fluorescens.

[4] The biodegradation process involves the enzymatic breakdown of the azo dye into smaller,

less colored, and often less toxic compounds. A simplified logical workflow of this process is

depicted below.

Caption: Biodegradation workflow of Acid Yellow 9 by bacterial enzymes.
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Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of Acid Yellow 9 involves a series

of steps from sample preparation to data analysis.

Caption: General workflow for spectroscopic analysis of Acid Yellow 9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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